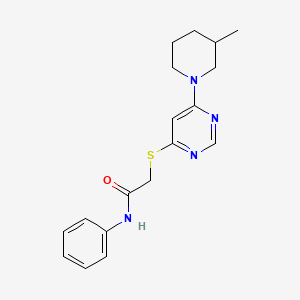

2-((6-(3-methylpiperidin-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((6-(3-methylpiperidin-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidines are integral parts of DNA and RNA and have diverse pharmacological properties .

Physical And Chemical Properties Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound. It is a much weaker base than pyridine and is soluble in water .Wissenschaftliche Forschungsanwendungen

Histamine H4 Receptor Ligand Development

Research has focused on the development of histamine H4 receptor (H4R) ligands, with 2-aminopyrimidines playing a pivotal role. Specifically, these compounds have been investigated for their anti-inflammatory and antinociceptive activities in animal models, hinting at potential applications in pain management (Altenbach et al., 2008).

Antimicrobial Agent Synthesis

2-Aminopyrimidine derivatives have been synthesized for their antimicrobial properties. Various pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Activity Research

The synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent antitumor activity. These compounds have shown efficacy against various human cancer cell lines, including breast, cervical, and colonic carcinomas (Hafez & El-Gazzar, 2017).

Design of Anti-Tumor Drugs

Efforts have been made to develop selective anti-tumor drugs using 2-aminopyrimidines as a base structure. One notable compound demonstrated significant antiproliferative potency on human leukemia cells, indicating a potential avenue for cancer treatment (Liu et al., 2011).

Antifolate Dual Inhibition

Research has been conducted on the synthesis of compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing their potential as antitumor agents. Such compounds have demonstrated significant inhibitory activity against both enzymes, underscoring their potential in cancer therapy (Gangjee et al., 2005).

Antioxidant Activity

Some 2-aminopyrimidines have been synthesized and characterized for their antioxidant properties. Studies have shown good antioxidant activity in certain derivatives, suggesting their potential use in combatting oxidative stress-related diseases (Dhakhda et al., 2021).

Antianaphylactic Activity

Certain derivatives of 2-aminopyrimidines have demonstrated antianaphylactic activity. The synthesis and pharmacological evaluation of these compounds have opened pathways for developing new treatments for allergic reactions and asthma (Wagner et al., 1993).

Cognitive Impairment Treatment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, structurally related to 2-aminopyrimidines, has led to the development of potent phosphodiesterase 1 (PDE1) inhibitors. These compounds are being considered for treating cognitive deficits associated with various neurological and psychiatric diseases (Li et al., 2016).

Wirkmechanismus

Target of Action

The compound, also known as 2-{[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-phenylacetamide, is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the halting of the cell cycle progression, specifically at the G1 phase, and induces apoptosis .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This is particularly significant in cancer cells, where uncontrolled cell proliferation is a key characteristic . By halting the cell cycle and inducing apoptosis, the compound can effectively reduce the growth of cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-14-6-5-9-22(11-14)16-10-18(20-13-19-16)24-12-17(23)21-15-7-3-2-4-8-15/h2-4,7-8,10,13-14H,5-6,9,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKDPDACRDDLDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(3-methylpiperidin-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2873748.png)

![2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine](/img/structure/B2873749.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)

![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)